molecular formula C19H22OS B14707627 3-(Butylsulfanyl)-1,3-diphenylpropan-1-one CAS No. 21205-11-8

3-(Butylsulfanyl)-1,3-diphenylpropan-1-one

Cat. No.: B14707627
CAS No.: 21205-11-8
M. Wt: 298.4 g/mol
InChI Key: GAVMFJLZGTXZPW-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)-1,3-diphenylpropan-1-one is an organic compound characterized by the presence of a butylsulfanyl group attached to a diphenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-1,3-diphenylpropan-1-one typically involves the reaction of 1,3-diphenylpropan-1-one with butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the diphenylpropanone backbone can be reduced to form alcohols.

    Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Butylsulfanyl)-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The butylsulfanyl group may interact with enzymes or receptors, modulating their activity. The diphenylpropanone backbone may also play a role in its biological effects by interacting with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-1,3-diphenylpropan-1-one
  • 3-(Ethylsulfanyl)-1,3-diphenylpropan-1-one
  • 3-(Propylsulfanyl)-1,3-diphenylpropan-1-one

Uniqueness

3-(Butylsulfanyl)-1,3-diphenylpropan-1-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs

Properties

CAS No.

21205-11-8

Molecular Formula

C19H22OS

Molecular Weight

298.4 g/mol

IUPAC Name

3-butylsulfanyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C19H22OS/c1-2-3-14-21-19(17-12-8-5-9-13-17)15-18(20)16-10-6-4-7-11-16/h4-13,19H,2-3,14-15H2,1H3

InChI Key

GAVMFJLZGTXZPW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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